molecular formula C12H6BrF2N5O B10926145 N-(2-bromo-4,6-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-bromo-4,6-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10926145
M. Wt: 354.11 g/mol
InChI Key: ZPYANOQSLVMHRX-UHFFFAOYSA-N
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Description

N~2~-(2-BROMO-4,6-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(2-BROMO-4,6-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group.

    Oxidation and Reduction Reactions: The triazolopyrimidine core can participate in various oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azido or cyano derivatives, while oxidation can yield various oxidized forms of the compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and other materials to improve their properties.

Biology and Medicine:

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals due to its unique structural features.

    Biological Studies: It can be used as a probe in biological studies to investigate various biochemical pathways.

Industry:

    Agrochemicals: The compound can be used in the development of new herbicides and pesticides due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N2-(2-BROMO-4,6-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: N2-(2-BROMO-4,6-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of bromo and difluorophenyl groups, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in drug development and material science.

Properties

Molecular Formula

C12H6BrF2N5O

Molecular Weight

354.11 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H6BrF2N5O/c13-7-4-6(14)5-8(15)9(7)17-11(21)10-18-12-16-2-1-3-20(12)19-10/h1-5H,(H,17,21)

InChI Key

ZPYANOQSLVMHRX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=C(C=C(C=C3Br)F)F)N=C1

Origin of Product

United States

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